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Delphinidin-3-O-rhamnoside chloride

Cat. No.: B12367289
M. Wt: 484.8 g/mol
InChI Key: VOCUQFLYJQIYIV-OSCRYRRTSA-N
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Description

Classification within Flavonoids and Anthocyanins

Delphinidin-3-O-rhamnoside chloride is a member of the flavonoid family, a large and diverse group of plant secondary metabolites. researchgate.net Within the flavonoids, it is further classified as an anthocyanin. wikipedia.orgfrontiersin.org Anthocyanins are glycosides of anthocyanidins, meaning they consist of an anthocyanidin aglycone (in this case, delphinidin) attached to a sugar moiety (rhamnose). wikipedia.org Delphinidin (B77816) is one of the six most common anthocyanidins found in plants. frontiersin.org The presence of the chloride ion indicates it is in the form of a salt, which is common for isolated anthocyanins.

The general classification can be visualized as follows:

Polyphenols

Flavonoids researchgate.net

Anthocyanins wikipedia.orgfrontiersin.org

Delphinidin Glycosides

this compound

Significance in Phytochemical Research

This compound, as a specific anthocyanin, is of interest to researchers for several reasons. The study of such compounds helps in understanding the biochemical pathways in plants, the basis of plant coloration, and the potential properties of these molecules.

Research on delphinidin and its glycosides, like delphinidin-3-O-rhamnoside, often focuses on their presence in various plant species. For instance, delphinidin derivatives are the predominant type of anthocyanins in the tissues of Solanaceous vegetables like eggplant and potato. frontiersin.org Delphinidin-3-O-rhamnoside itself has been reported in Cissus discolor. nih.gov

Studies have investigated the antioxidant activities of delphinidin glycosides. For example, delphinidin-3-O-rutinoside, a closely related compound, has demonstrated antioxidant activity by protecting cells from induced DNA damage. caymanchem.com Research on another similar compound, delphinidin-3-sambubioside from Hibiscus sabdariffa, has shown potential anti-inflammatory properties in both cell and animal models. nih.gov These findings on related delphinidin glycosides suggest the potential areas of interest for the study of this compound.

Historical Context of Anthocyanin Research

The scientific investigation of anthocyanins has a long history. The term "Anthokyan" was first coined in 1835 by the German pharmacist Ludwig Clamor Marquart to describe the chemical substance responsible for the blue color of flowers. wikipedia.org Early research in the 20th century, including the work of Muriel Wheldale Onslow, laid the groundwork for understanding the genetic control of pigment formation in plants. researchgate.net

The 20th century saw significant progress in elucidating the chemical structures of anthocyanins and their distribution in the plant kingdom. This foundational work has enabled the more recent and ongoing research into the biological activities and potential applications of these compounds. A bibliometric analysis of anthocyanin research from 1975 to 2024 identified over 13,000 publications, indicating a sustained and growing interest in this field. tandfonline.com This extensive body of research covers various aspects, from their extraction and identification to their roles in plant physiology and potential effects on human health.

Chemical and Physical Properties

PropertyValue
Molecular Formula C21H21ClO11
Molar Mass 484.84 g/mol
Appearance Solid at room temperature
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)

Data sourced from multiple chemical suppliers and databases. invivochem.comchemfaces.com

Related Delphinidin Glycosides in Research

Compound NameSource / ContextResearch Finding
Delphinidin-3-O-rutinosideFound in blackcurrant (Ribes nigrum)Exhibits antioxidant activity. caymanchem.com
Delphinidin-3-O-sambubiosideIsolated from Hibiscus sabdariffaShows anti-inflammatory properties in laboratory studies. nih.gov
Delphinidin-3-β-D-glucosideA natural anthocyanin found in various plantsRecognized as a potent antioxidant. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClO11 B12367289 Delphinidin-3-O-rhamnoside chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride

InChI

InChI=1S/C21H20O11.ClH/c1-7-16(26)18(28)19(29)21(30-7)32-15-6-10-11(23)4-9(22)5-14(10)31-20(15)8-2-12(24)17(27)13(25)3-8;/h2-7,16,18-19,21,26,28-29H,1H3,(H4-,22,23,24,25,27);1H/t7-,16-,18+,19+,21-;/m0./s1

InChI Key

VOCUQFLYJQIYIV-OSCRYRRTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Natural Occurrence and Distribution of Delphinidin 3 O Rhamnoside Chloride

Natural Occurrence and Distribution

The presence of Delphinidin-3-O-rhamnoside chloride is documented in a select number of plant species, contributing to their unique coloration.

Specific Plant Families and Genera Rich in this compound

This compound has been identified in specific plant families and genera. One notable example is the Vitaceae family, where it is found in Cissus discolor nih.govmedchemexpress.com. Additionally, this compound has been reported in certain cultivars of Petunia from the Solanaceae family medchemexpress.com.

While direct confirmation of this compound is limited to a few species, other closely related delphinidin (B77816) glycosides are more widespread, suggesting a potential for its presence in other plants within these families. For instance, the Solanaceae family, which includes petunias, also contains other delphinidin derivatives. Solanum melongena (eggplant) is known to contain Delphinidin-3-O-rutinoside chloride wikipedia.org. The genus Lycium, also in the Solanaceae family, particularly Lycium ruthenicum (black goji berry), is rich in petunidin (B3231668) derivatives, which are methylated forms of delphinidin nih.gov.

The Ericaceae family is another significant source of delphinidin-based anthocyanins. For example, Rhododendron simsii contains Delphinidin-3-O-arabinoside chloride researchgate.net. Various species of Vaccinium, such as bilberries, are also known to contain delphinidin glycosides like delphinidin-3-O-glucoside cymitquimica.com. In the Malvaceae family, Hibiscus sabdariffa (roselle) is a source of Delphinidin-3-O-sambubioside and Delphinidin-3-O-glucoside biocrick.comgreenpharmacy.info.

Plant Sources of this compound and Related Glycosides

CompoundPlant SpeciesFamily
This compoundCissus discolorVitaceae
This compoundPetunia sp. (cultivars)Solanaceae
Delphinidin-3-O-rutinoside chlorideSolanum melongenaSolanaceae
Delphinidin-3-O-arabinoside chlorideRhododendron simsiiEricaceae
Delphinidin-3-O-glucosideVaccinium myrtillusEricaceae
Delphinidin-3-O-sambubiosideHibiscus sabdariffaMalvaceae

Geographical Distribution of Source Plants

The geographical distribution of plants containing this compound and its close relatives is diverse. Cissus discolor, a known source of this specific compound, is native to tropical Asia, including regions of south-central China, Nepal, India, Bangladesh, and Southeast Asia.

Plants from the Solanaceae family are found worldwide. Petunia cultivars are grown globally as ornamental plants medchemexpress.com. Lycium ruthenicum is found in the deserts of China's Qinghai–Tibet plateau. The Ericaceae family, with its Vaccinium species like bilberry, is widespread in the Northern Hemisphere, particularly in temperate and subarctic regions. Rhododendron species are also widely distributed across the Northern Hemisphere and in Southeast Asia researchgate.net. The Malvaceae family, which includes Hibiscus sabdariffa, is predominantly found in tropical and subtropical regions around the world.

Factors Influencing Accumulation in Plant Tissues

The concentration of this compound and other anthocyanins in plant tissues is not static but is influenced by a combination of environmental cues and the plant's own developmental program.

Environmental and Cultivation Conditions

Environmental factors play a crucial role in the biosynthesis and accumulation of anthocyanins. Light is one of the most significant factors; higher light intensity generally promotes anthocyanin production. For instance, in "Fuji" apples, exposure to light is essential for the accumulation of cyanidin-3-galactoside, a major anthocyanin in their peel. The quality of light is also important, with UV radiation often enhancing anthocyanin synthesis.

Temperature is another critical environmental factor. Low temperatures can often lead to an increase in anthocyanin concentration. Studies on "Fuji" apples have shown that low nighttime temperatures can enhance anthocyanin accumulation, although this effect can be modulated by light intensity. Conversely, high temperatures can inhibit anthocyanin synthesis.

The availability of nutrients in the soil also affects anthocyanin production. Furthermore, cultivation at higher altitudes has been shown to increase the anthocyanin content in some plants, such as bilberries, which is likely due to a combination of factors including higher UV radiation and lower temperatures cymitquimica.com.

Environmental Factors Influencing Anthocyanin Accumulation

FactorEffect on Anthocyanin AccumulationExample Plant(s)
Light IntensityHigher intensity generally increases accumulation."Fuji" Apple, Spring Barley
Light Quality (UV)UV radiation often enhances accumulation.Bilberry
TemperatureLow temperatures often increase accumulation; high temperatures can be inhibitory."Fuji" Apple
AltitudeHigher altitudes can lead to increased accumulation.Bilberry

Developmental Stage and Tissue Specificity

The accumulation of this compound is also under strict developmental and tissue-specific control. Anthocyanin biosynthesis is often tightly regulated, with the compounds accumulating in specific plant parts at particular times. In many plants, the highest concentrations of anthocyanins are found in the flowers and fruits, where they play a role in attracting pollinators and seed dispersers. For example, in Petunia cultivars, Delphinidin-3-O-rhamnoside and other delphinidin-based anthocyanins are found in the flower petals medchemexpress.com.

The concentration of these pigments can change significantly throughout the developmental stages of a plant part. In highbush blueberries, for instance, the composition of anthocyanins shifts as the fruit ripens, with a move towards delphinidin-based anthocyanins in later stages cymitquimica.com. Similarly, studies on Calotropis gigantea have shown that the accumulation of cardiac glycosides, another class of secondary metabolites, varies depending on the age of the plant and the specific tissue being analyzed, with the highest concentrations of certain compounds found in the stem of five-month-old plants. This principle of developmental and tissue-specific accumulation is a common feature of secondary metabolite production in plants, including that of this compound.

Biosynthesis of Delphinidin 3 O Rhamnoside Chloride

An Overview of the Anthocyanin Biosynthetic Pathway

The creation of delphinidin-3-O-rhamnoside chloride is rooted in the broader anthocyanin biosynthetic pathway, which itself is a significant branch of the flavonoid pathway. mdpi.com This intricate network of biochemical reactions is responsible for producing a wide array of secondary metabolites that are crucial for plant survival, contributing to pigmentation, UV protection, and defense against pathogens. mdpi.comnih.gov The enzymes involved in this pathway are often organized into multi-enzyme complexes, ensuring efficient channeling of intermediates. mdpi.com

Phenylpropanoid Pathway Precursors

The journey to synthesizing this compound begins in the phenylpropanoid pathway, a central route in plant secondary metabolism. mdpi.comwikipedia.org The primary precursor for all flavonoids, including anthocyanins, is the amino acid L-phenylalanine. mdpi.comnih.gov Through a series of enzymatic steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), L-phenylalanine is converted into 4-coumaroyl-CoA. researchgate.netfrontiersin.org This activated molecule stands at a critical junction, ready to enter the flavonoid-specific branch of the pathway. researchgate.net

Key Enzymatic Steps in Delphinidin (B77816) Aglycone Formation

The formation of the core delphinidin structure, known as the aglycone, involves a sequential series of enzymatic reactions that build and modify a basic flavonoid skeleton.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . nih.govmdpi.com This pivotal enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. researchgate.netmdpi.com Following its synthesis, chalcone isomerase (CHI) acts upon naringenin chalcone, catalyzing an intramolecular cyclization to produce the flavanone, (2S)-naringenin. nih.govresearchgate.net This step is crucial for establishing the tricyclic core structure of flavonoids. researchgate.net

Once naringenin is formed, it undergoes further modifications. Flavanone 3-hydroxylase (F3H) , a dioxygenase, introduces a hydroxyl group at the C3 position of the C-ring of naringenin, converting it into dihydrokaempferol (B1209521) (DHK). frontiersin.orgoup.com

For the synthesis of delphinidin, the hydroxylation pattern of the B-ring is critical. This is where flavonoid-3',5'-hydroxylase (F3'5'H) plays a vital role. researchgate.netmdpi.com This enzyme, a member of the cytochrome P450 family, catalyzes the addition of hydroxyl groups at both the 3' and 5' positions of the B-ring of dihydrokaempferol, converting it into dihydromyricetin (B1665482). mdpi.comnih.gov The presence and activity of F3'5'H are essential for the production of delphinidin-based anthocyanins, which are responsible for purple and blue hues in many plants. researchgate.netmdpi.com

The next key enzyme in the pathway is dihydroflavonol 4-reductase (DFR) . DFR catalyzes the stereospecific reduction of dihydroflavonols. frontiersin.orgnih.gov In the case of delphinidin synthesis, DFR reduces dihydromyricetin to produce leucodelphinidin. nih.govwikipedia.org The substrate specificity of DFR can be a determining factor in the type of anthocyanins a plant can produce. frontiersin.org

Finally, the colorless leucodelphinidin is converted into the colored anthocyanidin, delphinidin. This oxidation reaction is catalyzed by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX) . nih.govnih.gov ANS is a 2-oxoglutarate-dependent dioxygenase that carries out the penultimate step in the formation of the delphinidin aglycone. nih.gov

Rhamnosyl Transferase Activity in Glycosylation

The delphinidin aglycone is inherently unstable. To achieve stability and solubility, it must undergo glycosylation, a process where sugar molecules are attached. The formation of this compound specifically requires the action of a rhamnosyltransferase.

This glycosylation step is catalyzed by a specific UDP-rhamnose dependent rhamnosyltransferase . nih.gov These enzymes belong to the broader family of UDP-glycosyltransferases (UGTs). oup.com The sugar donor for this reaction is UDP-rhamnose. nih.govportlandpress.com The rhamnosyltransferase recognizes the delphinidin aglycone and transfers a rhamnose sugar moiety from UDP-rhamnose to the 3-hydroxyl group of the delphinidin C-ring. nih.gov This specific glycosylation is a critical final step, resulting in the formation of delphinidin-3-O-rhamnoside. The chloride ion is then associated with the positively charged flavylium (B80283) ion of the anthocyanin.

EnzymeAbbreviationFunction in this compound Biosynthesis
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid. researchgate.net
Cinnamic acid 4-hydroxylaseC4HConverts cinnamic acid to 4-coumaric acid. researchgate.net
4-coumarate-CoA ligase4CLConverts 4-coumaric acid to 4-coumaroyl-CoA. researchgate.net
Chalcone synthaseCHSCondenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. researchgate.net
Chalcone isomeraseCHIIsomerizes naringenin chalcone to naringenin. researchgate.net
Flavanone 3-hydroxylaseF3HHydroxylates naringenin to dihydrokaempferol. frontiersin.org
Flavonoid-3',5'-hydroxylaseF3'5'HHydroxylates dihydrokaempferol to dihydromyricetin. mdpi.com
Dihydroflavonol 4-reductaseDFRReduces dihydromyricetin to leucodelphinidin. frontiersin.org
Anthocyanidin synthase / Leucoanthocyanidin dioxygenaseANS/LDOXOxidizes leucodelphinidin to delphinidin. nih.gov
UDP-rhamnose dependent rhamnosyltransferaseTransfers a rhamnose group to the 3-OH position of delphinidin. nih.gov

Specific Glycosyltransferases (e.g., UDP-Glycosyltransferases)

The final step in the formation of Delphinidin-3-O-rhamnoside is the attachment of a rhamnose sugar to the delphinidin aglycone. This reaction is catalyzed by a class of enzymes known as glycosyltransferases. Specifically, UDP-glycosyltransferases (UGTs) are responsible for transferring a sugar moiety from an activated sugar donor, such as UDP-rhamnose, to the flavonoid backbone. nih.gov

While the specific enzyme that directly catalyzes the rhamnosylation of delphinidin at the 3-O position to form Delphinidin-3-O-rhamnoside has been a subject of ongoing research, studies on similar compounds have shed light on the enzymes involved. For instance, research on Lobelia erinus has identified a UDP-rhamnose-dependent rhamnosyltransferase that is crucial for the modification of delphinidin 3-O-glucoside (Dp3G). nih.gov In the mauve-flowered cultivar of this plant, a mutation leading to a non-functional rhamnosyltransferase results in the accumulation of Dp3G, highlighting the enzyme's critical role in the subsequent rhamnosylation step that leads to the production of more complex, blue-hued anthocyanins. nih.gov

These rhamnosyltransferases are part of the larger family 1 glycosyltransferases, which are characterized by a conserved C-terminal amino acid sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) motif. nih.gov This motif is crucial for the binding of the UDP-sugar donor. The diversity in anthocyanins is largely attributed to the action of these glycosyltransferases, which add different sugar moieties to various positions on the anthocyanidin structure. researchgate.net

Regiospecificity of Rhamnose Attachment

The attachment of the rhamnose sugar to a specific position on the delphinidin molecule is a highly controlled process known as regiospecificity. Glycosylation of anthocyanidins can occur at several hydroxyl groups, but the 3-O-position on the C-ring is a common site for the initial sugar attachment. researchgate.net The regiospecificity of the rhamnosylation reaction is primarily determined by the substrate specificity of the particular UDP-glycosyltransferase involved.

Enzymatic studies have demonstrated that these glycosyltransferases exhibit a high degree of specificity for both the flavonoid acceptor and the sugar donor. For example, a rhamnosyltransferase purified from citrus has been shown to specifically transfer rhamnose from UDP-rhamnose to the 7-O-glucoside of flavanones, without acting on aglycones or 5-O-glucosides. exlibrisgroup.com This indicates that the enzyme's active site is structured to recognize and bind to a specific acceptor molecule in a particular orientation, thus ensuring that the rhamnose is attached to the correct hydroxyl group.

In the case of Delphinidin-3-O-rhamnoside, the responsible rhamnosyltransferase would specifically recognize the delphinidin aglycone and catalyze the formation of a glycosidic bond at the 3-O position. This enzymatic control ensures the precise synthesis of the final compound.

Molecular Regulation of Biosynthesis

The biosynthesis of this compound is not only dependent on the presence of the necessary enzymes but is also intricately regulated at the molecular level. This regulation occurs primarily through the control of gene expression for the biosynthetic enzymes and is modulated by a variety of internal and external cues.

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes encoding the enzymes of the anthocyanin biosynthetic pathway is controlled by a group of transcription factors. researchgate.net The key regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. nih.gov These proteins form a transcriptional complex, often referred to as the MBW complex, which binds to the promoter regions of the late biosynthetic genes (LBGs), such as dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS), as well as the glycosyltransferases. mdpi.com

The activation of these genes by the MBW complex leads to the synthesis of the enzymes required for delphinidin and subsequently Delphinidin-3-O-rhamnoside production. The specific MYB and bHLH proteins involved can vary between plant species and can determine the type and amount of anthocyanin produced. For example, in Passiflora species, the expression levels of specific MYB and bHLH transcription factors correlate with the accumulation of different anthocyanins, including those derived from delphinidin. nih.gov

Hormonal and Environmental Modulators

The biosynthesis of anthocyanins, including Delphinidin-3-O-rhamnoside, is influenced by a range of hormonal and environmental signals, which often act by modulating the expression of the regulatory transcription factors.

Hormonal Modulators : Plant hormones such as abscisic acid (ABA), jasmonic acid (JA), and ethylene (B1197577) are known to positively regulate anthocyanin synthesis in many plants. researchgate.netnih.gov These hormones can enhance the expression of the biosynthetic genes, leading to increased anthocyanin accumulation. For instance, the application of ABA and ethylene-releasing compounds has been shown to stimulate the expression of genes like CHS, DFR, and UFGT in grapes, resulting in higher anthocyanin content. mdpi.com Conversely, other hormones may have a negative impact on anthocyanin production. mdpi.com

Environmental Modulators :

Calcium Signaling : Calcium acts as a second messenger in various signaling pathways in plants, including those leading to anthocyanin biosynthesis. nih.gov Studies in Arabidopsis and soybean have shown that an increase in cytosolic calcium levels can enhance anthocyanin accumulation. nih.govnih.gov This is often linked to other signaling pathways, such as those for light and sugars. Calcium can modulate the expression of key transcription factors and biosynthetic genes. nih.govresearchgate.net For example, calcium has been shown to be involved in the upregulation of anthocyanin biosynthesis genes under blue light exposure in soybean sprouts. nih.govresearchgate.net

UV Irradiation : Light is a critical environmental factor that regulates anthocyanin biosynthesis. UV-A and UV-B radiation, in particular, can induce the accumulation of anthocyanins as a protective mechanism against photodamage. nih.gov While the direct effect of UV-A on the biosynthesis of this compound is part of a broader stress response, UV radiation is a known inducer of the flavonoid pathway. nih.gov This response is mediated through the upregulation of the key biosynthetic genes and their transcriptional regulators.

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating Delphinidin-3-O-rhamnoside chloride is its extraction from plant tissues. Anthocyanins, including this specific compound, are located within the vacuoles of plant cells. nih.gov Therefore, the chosen extraction method must efficiently penetrate the cell wall to release these compounds. nih.gov

The selection of an appropriate solvent system is critical for the effective extraction of this compound. The polarity of the solvent plays a significant role, and polar solvents are generally preferred for extracting polar molecules like anthocyanins. unl.pt Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. nih.govunl.pt

To enhance the stability of the flavylium (B80283) cation, which is the basic structure of anthocyanins and is most stable under acidic conditions (around pH 3), the extraction solvents are often acidified. nih.gov Weak acids such as formic acid, citric acid, or acetic acid are recommended over strong acids, which can cause the degradation of the anthocyanin molecule. nih.gov For instance, a study on delphinidin (B77816) solubility showed that it is most soluble in methanol, followed by water and ethanol. researchgate.net Commercial suppliers of this compound list solvents like DMSO, pyridine, methanol, and ethanol as suitable for dissolving the compound. chemfaces.com

The optimization of extraction involves considering several parameters that can influence the yield, such as temperature, extraction time, and the ratio of solvent to solid material. unl.pt

Table 1: Common Solvents for Anthocyanin Extraction

SolventTypical ModifiersRationale
MethanolAcid (e.g., HCl, Formic Acid)High polarity, good solubilizing power for anthocyanins. nih.govresearchgate.net
EthanolAcid (e.g., HCl, Formic Acid)A less toxic alternative to methanol, often used in food-grade extracts. nih.gov
WaterAcid (e.g., Citric Acid)Environmentally friendly and cost-effective, but may be less efficient for some anthocyanins. unl.pt
AcetoneWater mixturesCan be effective, but its use is less common than alcohols. nih.gov

Solid-liquid extraction (SLE) is the conventional and most straightforward method for extracting anthocyanins from plant materials. unl.pt This technique involves soaking the plant tissue in a selected solvent to dissolve the target compounds. unl.pt Maceration, a form of SLE, is a simple process where the plant material is left in contact with the solvent for a period, with or without agitation.

To improve extraction efficiency, several advanced methods have been developed. These methods often aim to increase the permeability of plant cell walls and enhance mass transfer. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation, which disrupts cell walls and improves solvent penetration, leading to higher yields and shorter extraction times. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant matrix, causing cell rupture and the release of intracellular compounds. nih.gov This method is known for its speed and efficiency. researchgate.net

Enzyme-Assisted Extraction (EAE): This method employs enzymes to specifically break down cell wall components like pectin (B1162225) and cellulose, facilitating the release of anthocyanins. mdpi.com

Supercritical Fluid Extraction (SFE): SFE often uses supercritical carbon dioxide (scCO2) as the solvent. To extract polar molecules like anthocyanins, a polar co-solvent such as ethanol is typically added. unl.ptmdpi.com

Chromatographic Separation Strategies

Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Column chromatography is a fundamental technique for the preparative separation of compounds from a mixture. researchgate.net For anthocyanin purification, adsorbents like silica (B1680970) gel, Sephadex LH-20, and polyamide are commonly used. researchgate.net The process involves passing the crude extract through a column packed with the stationary phase. Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase, allowing for their separation.

For instance, a study on eggplant peel successfully used ionic liquid-modified countercurrent chromatography (CCC), a type of liquid-liquid chromatography, to isolate Delphinidin-3-rutinoside with over 99% purity. nih.gov This highlights the potential of advanced column chromatography techniques for purifying specific delphinidin glycosides.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and preparative fractionation of anthocyanins due to its high resolution and efficiency. usm.my Reversed-phase HPLC with a C18 column is the most common setup for separating anthocyanins. unp.edu.ar

The mobile phase typically consists of an acidified aqueous solution and an organic solvent like methanol or acetonitrile (B52724). unp.edu.ar A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the complex mixture of anthocyanins present in a plant extract. unp.edu.ar The use of a diode-array detector (DAD) allows for the identification of anthocyanins based on their characteristic UV-Vis spectra, with a maximum absorption around 520 nm. unp.edu.ar Pure reference standards are crucial for accurate identification and quantification. carlroth.com

Table 2: Typical HPLC Parameters for Anthocyanin Separation

ParameterDescription
Column Reversed-phase C18
Mobile Phase A Acidified Water (e.g., with formic acid) unp.edu.ar
Mobile Phase B Methanol or Acetonitrile
Detection Diode-Array Detector (DAD) at ~520 nm unp.edu.ar
Mode Gradient Elution

Solid Phase Extraction (SPE) is a sample preparation technique frequently used for the cleanup and enrichment of anthocyanins from crude extracts before HPLC analysis. usm.my It is effective in removing interfering substances such as sugars, organic acids, and other non-phenolic compounds. usm.my

SPE cartridges, often packed with C18 sorbent, are used to retain the anthocyanins from the extract while allowing more polar impurities to pass through. The retained anthocyanins are then eluted with a small volume of an organic solvent, typically methanol. This process not only purifies the sample but also concentrates the analytes, which is beneficial for subsequent analysis. usm.my

Criteria for Purity Assessment in Research Applications

Ensuring the purity of this compound is critical for its application in research, particularly when it is used as a certified reference material for analytical purposes. phytolab.compubcompare.ai The assessment of purity involves a combination of chromatographic and spectroscopic techniques to confirm both the identity and the quantity of the compound, free from impurities. Commercial suppliers of analytical standards for this compound typically provide a purity level, often ≥90% as determined by HPLC. cymitquimica.comcookechem.com

A comprehensive purity assessment generally includes the following criteria and methods:

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of anthocyanins. carlroth.comnih.gov The analysis is typically performed on a reverse-phase C18 column with a photodiode array (PDA) or UV-Vis detector set to a wavelength around 520 nm, which is the maximum absorbance for anthocyanins. nih.gov Purity is determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. analis.com.my A validated HPLC method will demonstrate good linearity, precision, and accuracy. analis.com.my For quantitative analysis, the use of a well-characterized reference standard is essential. phytolab.com

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the identity of the compound by determining its molecular weight. For this compound, the expected molecular weight is approximately 484.84 g/mol . invivochem.com MS analysis also provides structural information through the fragmentation pattern of the molecule, helping to confirm the identities of the delphinidin aglycone and the rhamnose sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure elucidation. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the rhamnose sugar. This confirms that the compound is indeed this compound and not an isomer.

Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is provided by suppliers of reference standards. phytolab.comcarlroth.com This document summarizes the results of all purity tests. It includes the HPLC chromatogram showing the peak purity, the identity confirmation by MS and/or NMR, and a statement of the absolute purity. carlroth.comcarlroth.com For ionic compounds like anthocyanin chlorides, the content of the counter-ion (chloride) is determined and treated as an impurity in the calculation of the absolute purity of the organic molecule. phytolab.com

The table below summarizes the key analytical techniques used for purity assessment.

Analytical TechniquePurposeInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantify purity and separate from impurities.Chromatographic purity (area %), retention time for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular identity.Molecular weight, fragmentation pattern for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation.Detailed atomic connectivity, stereochemistry, and structural integrity.

Through the rigorous application of these methods, researchers can be confident in the identity and purity of this compound, ensuring the validity and reproducibility of their experimental results.

Advanced Analytical Methodologies for Delphinidin 3 O Rhamnoside Chloride

Spectroscopic and Spectrometric Characterization of the Delphinidin-3-O-rhamnoside Chloride Core and Glycosidic Moiety

Ultraviolet-Visible Spectroscopy (UV-Vis) for Structural Features

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the structural features of anthocyanins like this compound. The UV-Vis spectrum of the parent aglycone, delphinidin (B77816), in an acidic mobile phase (pH 3 or lower), exhibits characteristic absorption maxima at approximately 206 nm, 274 nm, and 536 nm. sielc.com The peak around 520-536 nm is responsible for the typical reddish-purple color of anthocyanins and corresponds to the flavylium (B80283) cation form. The absorption in the UV region (around 274 nm) provides information about the benzoyl system of the molecule. The specific absorption maxima can be influenced by the pH of the medium. For instance, the UV spectrum of delphinidin-3-O-glucoside, a closely related compound, shows absorbance maxima at 273 nm and 525 nm in negative ion mode. researchgate.net These characteristic spectral data are crucial for the initial identification and for setting the detection wavelength in chromatographic analyses.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive molecular confirmation and detailed fragmentation analysis of this compound. The compound has a molecular formula of C21H21ClO11 and a molecular weight of 484.84 g/mol . invivochem.combiocat.com The exact mass is 484.077 Da. invivochem.com

In mass spectrometric analysis, the molecule can be observed as its molecular ion. For instance, the related compound delphinidin-3-rutinoside, when analyzed by LC-ESI-ITFT in positive ion mode, shows a molecular ion [M]+. massbank.eu Fragmentation analysis (MS/MS or MSn) provides structural insights by breaking the molecule into smaller, characteristic fragments. A common fragmentation pattern for anthocyanin glycosides is the loss of the sugar moiety, resulting in a fragment ion corresponding to the aglycone. For example, the fragmentation of delphinidin glycosides often yields a major fragment corresponding to the delphinidin aglycone. This is observed in the MS/MS fragmentation of delphinidin-3-O-glucoside, which produces a fragment at m/z 302 due to the loss of the glucose unit. researchgate.net This type of fragmentation confirms the identity of both the aglycone and the sugar attached to it.

Table 1: Mass Spectrometric Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Key MS Fragments
This compoundC21H21ClO11484.84 invivochem.combiocat.com484.077 invivochem.comAglycone fragment (Delphinidin)
Delphinidin 3-rhamnoside (cation)C21H21O11+449.4449.10838648 nih.gov
Delphinidin-3-O-glucosideNot specifiedNot specifiedNot specifiedm/z 302 (aglycone) researchgate.net
Delphinidin-3-rutinosideC27H31O16+611.5611.16120990 nih.govm/z 300.029 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H NMR provides information on the number, environment, and connectivity of protons in the molecule. The aromatic protons of the delphinidin core and the protons of the rhamnose sugar moiety would exhibit characteristic chemical shifts and coupling constants. 13C NMR provides information on the carbon skeleton of the molecule. 2D NMR experiments are then used to connect the proton and carbon signals, allowing for the unambiguous assignment of all atoms in the structure and confirming the point of attachment of the rhamnose sugar to the delphinidin core.

Quantitative and Qualitative Analysis Techniques

The quantification and profiling of this compound in various samples are typically performed using advanced liquid chromatography techniques coupled with sensitive detectors.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used and robust method for the simultaneous analysis and quantification of anthocyanins. mdpi.comgrafiati.com This technique separates the components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. mdpi.comnih.gov The diode array detector (DAD) allows for the acquisition of UV-Vis spectra for each eluting peak, which aids in peak identification and purity assessment. nih.gov

For the analysis of anthocyanins, the detection wavelength is typically set at their visible maximum absorption, which is around 520 nm. researchgate.netresearchgate.net Gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed to achieve optimal separation of the various anthocyanin compounds present in a sample. mdpi.comnih.gov The method can be validated for linearity, precision, accuracy, and recovery to ensure reliable quantitative results. mdpi.com

Table 2: Typical HPLC-DAD Parameters for Anthocyanin Analysis

ParameterTypical Value/ConditionReference
Column Reversed-phase C18 mdpi.comnih.gov
Mobile Phase Gradient of acidified water and methanol/acetonitrile mdpi.comnih.gov
Detection Wavelength ~520 nm (for anthocyanins) researchgate.netresearchgate.net
Detector Diode Array Detector (DAD) mdpi.comnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Profile Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. agriculturejournals.cz When coupled with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), it becomes a powerful tool for the comprehensive profiling and sensitive quantification of anthocyanins like this compound in complex matrices. nih.govbiorxiv.org

UPLC-MS/MS methods are developed to achieve rapid separation and highly selective and sensitive detection. nih.govbiorxiv.org The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific quantification of target analytes with very low limits of detection. nih.gov This technique is particularly valuable for analyzing trace levels of anthocyanins and their metabolites in biological samples. The combination of retention time, accurate mass measurement, and specific fragmentation patterns provides a high degree of confidence in the identification and quantification of the compounds. mdpi.com

Electrochemical Methods for Redox Behavior Analysis

The redox behavior of this compound, an important anthocyanin, is central to understanding its antioxidant capacity and potential biological activities. Electrochemical methods are powerful tools for investigating the electron transfer processes of flavonoids, providing insights into their oxidation and reduction mechanisms. mdpi.com These techniques measure the current response of a molecule to a changing applied potential, allowing for the characterization of its redox properties. mdpi.com The primary methods employed for this purpose are cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which offer detailed information on the oxidation potentials and reversibility of the electrochemical reactions. mdpi.compineresearch.com

The electrochemical oxidation of flavonoids like this compound is primarily associated with the hydroxyl (-OH) groups attached to the aromatic B-ring. mdpi.com The arrangement of these groups, particularly the ortho-dihydroxy (catechol) or pyrogallol (B1678534) structure on the B-ring, significantly influences the ease of oxidation and the stability of the resulting products. mdpi.com In this compound, the B-ring possesses a pyrogallol moiety (3,4,5-trihydroxy), which is expected to be the primary site of electrochemical activity.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electroanalytical technique used to probe the redox behavior of compounds. mdpi.com In a typical CV experiment, the potential applied to a working electrode (commonly glassy carbon) is scanned linearly from an initial potential to a final potential and then back again, while the resulting current is measured. mdpi.com For flavonoids, this process reveals characteristic anodic (oxidation) and cathodic (reduction) peaks. The potential of the anodic peak (Epa) indicates the ease with which the compound can be oxidized; a lower, less positive Epa value suggests a stronger reducing (antioxidant) capacity. mdpi.com

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is another widely used technique that offers enhanced sensitivity compared to cyclic voltammetry. pineresearch.comopenaccesspub.org DPV works by applying a series of regular voltage pulses of increasing amplitude on top of a linear voltage ramp. openaccesspub.org The current is measured twice for each pulse—once just before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. openaccesspub.org This method effectively minimizes the background charging current, resulting in a peaked output that is directly proportional to the concentration of the analyte, making it highly suitable for quantitative analysis. pineresearch.comnih.gov

For flavonoids, DPV provides well-defined peaks corresponding to their oxidation, and the peak potential offers similar information to the Epa in cyclic voltammetry regarding the antioxidant power. mdpi.com

The table below summarizes the key electrochemical parameters that can be determined for this compound using these methods.

Interactive Table 1: Key Electrochemical Parameters for this compound Analysis

ParameterSymbolDescriptionAnalytical Significance
Anodic Peak PotentialEpaThe potential at which the maximum oxidation current occurs.Indicates the ease of oxidation; a lower value corresponds to higher antioxidant activity. mdpi.com
Cathodic Peak PotentialEpcThe potential at which the maximum reduction current occurs in the reverse scan.Used to assess the reversibility of the redox reaction. mdpi.com
Anodic Peak CurrentIpaThe maximum current measured during the oxidation process.Proportional to the concentration of the analyte and the scan rate.
Cathodic Peak CurrentIpcThe maximum current measured during the reduction of the oxidized species.The ratio of Ipc/Ipa provides information on the stability of the oxidized product. mdpi.com
Formal PotentialE°'The midpoint potential between Epa and Epc for a reversible system.Represents the standard redox potential under the specific experimental conditions.

Research on structurally related flavonoids provides a basis for predicting the specific findings for this compound. The first oxidation event is expected to be a reversible, two-electron, two-proton process occurring at the B-ring. Subsequent oxidations at higher potentials are typically irreversible.

The following table presents hypothetical yet representative data from a cyclic voltammetry experiment on this compound, based on findings for similar anthocyanins and flavonoids. mdpi.commdpi.com

Interactive Table 2: Representative Research Findings from Cyclic Voltammetry of a Delphinidin Glycoside

Experimental Conditions: Glassy Carbon Electrode, pH 3.0 aqueous buffer, Scan Rate 100 mV/s

Peak AssignmentAnodic Peak Potential (Epa) (V vs. Ag/AgCl)Cathodic Peak Potential (Epc) (V vs. Ag/AgCl)Peak Current Ratio (Ipc/Ipa)Redox Process Description
First Oxidation~ +0.45~ +0.39~ 0.95Reversible oxidation of the pyrogallol group on the B-ring to form the corresponding o-quinone.
Second Oxidation~ +0.85Not observed-Irreversible oxidation of hydroxyl groups on the A-ring.

Structural Modifications and Analog Synthesis

Chemical Synthesis Approaches for Delphinidin (B77816) and its Glycosides

The extraction of delphinidin and its glycosides from natural sources can be challenging and often yields low quantities. Consequently, chemical synthesis presents a viable and often preferred alternative for obtaining these compounds for research and potential therapeutic applications. researchgate.net

Historically, the synthesis of anthocyanidins like delphinidin was pioneered by Robinson and is considered a landmark in organic chemistry. nih.gov Modern synthetic strategies have built upon this foundation, aiming for improved yields and purity. The general approach involves the condensation of a suitably substituted phloroglucinol (B13840) derivative (A-ring precursor) with a derivative of 3,4,5-trihydroxybenzoic acid (B-ring precursor).

While the total synthesis of the delphinidin aglycone has been established, the regioselective introduction of sugar moieties, such as rhamnose at the 3-O-position, presents a significant synthetic challenge. The synthesis of flavonoid glycosides often requires a series of protection and deprotection steps to ensure the sugar is attached to the correct hydroxyl group. nih.gov The reactivity of the various hydroxyl groups on the delphinidin core must be carefully managed to achieve the desired glycosylation pattern. researchgate.net

The synthesis of flavonoid O-rhamnosides, including those of delphinidin, can be approached through several methods. One common strategy involves the use of a protected rhamnosyl donor, such as a rhamnosyl halide or trifluoroacetimidate, which is then reacted with a partially protected delphinidin aglycone. Subsequent deprotection yields the desired Delphinidin-3-O-rhamnoside. The choice of protecting groups is crucial for the success of the synthesis, with acetyl and benzoyl groups being commonly employed. researchgate.net

A key challenge in the synthesis of anthocyanin glycosides is achieving the correct stereochemistry of the glycosidic bond. For Delphinidin-3-O-rhamnoside, an α-L-rhamnopyranoside linkage is typically desired, mirroring the naturally occurring compound. This stereochemical control is often dictated by the nature of the glycosyl donor and the reaction conditions.

Derivatization Strategies for Structure-Activity Relationship Studies

The biological activity of Delphinidin-3-O-rhamnoside chloride is intrinsically linked to its chemical structure. Derivatization, the process of chemically modifying a molecule, is a powerful tool for probing these structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological effects.

One of the most significant areas of SAR studies for delphinidin and its glycosides is the investigation of the role of the hydroxyl groups on the B-ring. The number and position of these hydroxyl groups have been shown to be critical for the antioxidant activity of these compounds. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict the antioxidant activity of delphinidin and its derivatives, providing insights into the mechanisms of action. nih.govresearchgate.net

Glycosylation itself is a form of derivatization that profoundly impacts the properties of delphinidin. The addition of a rhamnose moiety at the 3-O-position generally increases the stability and water solubility of the molecule, which can, in turn, affect its bioavailability. nih.govresearchgate.net However, glycosylation can also modulate biological activity. For instance, some studies suggest that the aglycone form (delphinidin) may exhibit higher antioxidant activity in certain in vitro assays compared to its glycosides. researchgate.net

Further derivatization strategies include:

Acylation: The attachment of acyl groups (e.g., acetyl, galloyl) to the sugar moiety or the phenolic hydroxyl groups can alter the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes. nih.gov

Alkylation/Etherification: Modification of the hydroxyl groups through the introduction of alkyl or other ether-linked groups can provide insights into the importance of these specific hydroxyls for biological activity.

Halogenation: The introduction of halogen atoms at specific positions on the aromatic rings can modulate the electronic properties of the molecule and its interactions with biological targets.

These derivatization studies are essential for the rational design of novel delphinidin analogs with improved therapeutic profiles.

Enzymatic and Biocatalytic Modifications

In addition to chemical synthesis, enzymatic and biocatalytic methods offer powerful and often more selective approaches for the modification of this compound and the synthesis of its analogs. These methods leverage the high specificity of enzymes to carry out reactions at specific positions on the flavonoid scaffold, often under milder reaction conditions than traditional chemical methods. nih.gov

Enzymatic Glycosylation and Deglycosylation:

The attachment and removal of sugar moieties are key enzymatic modifications. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-rhamnose, to an acceptor molecule like delphinidin. oup.com The use of specific GTs allows for the regioselective synthesis of glycosides, including the 3-O-rhamnoside. acs.org For instance, research has identified UDP-rhamnosyltransferases that can specifically glycosylate flavonoids at the 3- or 7-hydroxyl position. oup.comresearchgate.net

Conversely, glycosidases, such as α-L-rhamnosidases, can be used to selectively remove the rhamnose group from this compound to yield the aglycone, delphinidin. nih.gov This enzymatic deglycosylation can be useful for producing the aglycone for SAR studies or for creating a library of partially glycosylated analogs. conicet.gov.ar

Biocatalytic Synthesis in Engineered Microorganisms:

A particularly promising approach involves the use of engineered microorganisms, such as Escherichia coli, as whole-cell biocatalysts for the production of flavonoid glycosides. acs.org By introducing the genes for the necessary biosynthetic enzymes into E. coli, it is possible to create microbial "factories" that can produce specific glycosides from simple precursors. acs.orgacs.org

This metabolic engineering approach has been successfully used to produce flavonol rhamnosides. acs.orgacs.org The process typically involves expressing a flavonoid biosynthetic pathway in E. coli to produce the aglycone, along with a specific glycosyltransferase and the enzymes required for the synthesis of the activated sugar donor (e.g., UDP-rhamnose). This method offers a sustainable and scalable route to produce this compound and its analogs.

The combination of chemical, enzymatic, and biocatalytic methods provides a versatile toolbox for the synthesis and modification of this compound, paving the way for the development of new and improved therapeutic agents.

Stability and Degradation Pathways of Delphinidin 3 O Rhamnoside Chloride

Environmental Factors Influencing Stability

The stability of delphinidin-3-O-rhamnoside chloride is intricately linked to its surrounding environment. Factors such as pH, temperature, light, and oxygen play crucial roles in its transformation and degradation.

pH-Dependent Transformations and Coloration

The color and stability of this compound are highly dependent on the pH of the solution. researchgate.net Like other anthocyanins, it acts as a natural pH indicator, exhibiting a spectrum of colors across different pH levels. nih.gov

At a low pH (acidic conditions), the molecule exists predominantly as the red-colored flavylium (B80283) cation, which is its most stable form. nih.govfrontiersin.org As the pH increases to a range of 4 to 6, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase and chalcone (B49325). nih.govresearchgate.net In alkaline conditions, with a pH of 8 to 10, the compound transforms into the blue quinonoidal base. nih.gov Further increases in pH beyond 7 can lead to the degradation of the molecule. nih.gov

pH RangePredominant FormColor
1-2Flavylium CationRed
4-6Carbinol Pseudobase, ChalconeColorless
8-10Quinonoidal BaseBlue
>7Degradation ProductsVaries

This table illustrates the different forms and corresponding colors of delphinidin (B77816) compounds at various pH levels. nih.gov

Influence of Temperature and Light Exposure

Temperature and light are significant external factors that accelerate the degradation of this compound. Increased temperatures generally lead to a faster rate of degradation.

Exposure to light, particularly UV and blue light, can also promote the breakdown of the molecule. researchgate.net This photochemical degradation involves the conversion of the colored flavylium cation into a colorless chalcone state. researchgate.net The stability of anthocyanins can be compromised under both natural room lighting and artificial solar light. researchgate.net

Effects of Oxygen and Oxidation

The presence of oxygen can lead to the oxidative degradation of this compound. The multiple hydroxyl groups on the B-ring of the delphinidin structure make it susceptible to oxidation. frontiersin.org This process can contribute to the loss of color and the formation of various degradation products.

Chemical Degradation Mechanisms

The breakdown of this compound proceeds through specific chemical reactions, primarily hydrolysis and the subsequent formation of smaller molecules.

Hydrolytic Cleavage of the Glycosidic Linkage

A key step in the degradation of this compound is the hydrolytic cleavage of the glycosidic bond that links the delphinidin aglycone to the rhamnose sugar moiety. This reaction breaks the molecule into its constituent parts: the delphinidin aglycone and the rhamnose sugar. The stability of this glycosidic linkage is influenced by factors such as pH and temperature.

Formation of Scission Products (e.g., Gallic Acid, Protocatechuic Acid)

Following the initial degradation steps, the unstable delphinidin aglycone can undergo further cleavage of its ring structure. This process, often initiated by oxidation, results in the formation of smaller phenolic compounds.

Research has shown that delphinidin and its derivatives can degrade to form several scission products, with gallic acid being a major one. nih.govnih.gov Studies have demonstrated the spontaneous degradation of delphinidin to gallic acid under physiologically relevant conditions. nih.gov In some instances, at a pH greater than 7, delphinidin can also break down into 2,4,6-trihydroxybenzaldehyde (B105460) and gallic acid. nih.govfrontiersin.org While not explicitly detailed for the rhamnoside derivative in the provided context, the degradation of the core delphinidin structure suggests that protocatechuic acid could also be a potential, though less prominent, scission product.

Precursor CompoundDegradation Product(s)
DelphinidinGallic Acid, Phloroglucinol (B13840) Aldehyde nih.gov
Delphinidin2,4,6-trihydroxybenzaldehyde, Gallic Acid (at pH > 7) nih.govfrontiersin.org

This table summarizes the identified degradation products from the breakdown of the delphinidin structure.

Enzymatic Degradation in Plant Tissues and Biological Systems

The stability of this compound, a key anthocyanin contributing to the color of many flowers and fruits, is significantly influenced by enzymatic activities within plant tissues and other biological systems. The enzymatic degradation of this compound is a critical factor in processes such as flower color fading and fruit ripening. The primary enzyme families implicated in the breakdown of anthocyanins, including this compound, are peroxidases (PODs), polyphenol oxidases (PPOs), and β-glucosidases. nih.gov

The degradation process can follow two main pathways. The first involves the direct oxidation of the anthocyanin molecule by peroxidases. The second is a two-step process that begins with the removal of the rhamnose sugar moiety by a β-glucosidase, yielding the unstable aglycone, delphinidin. This aglycone is then rapidly degraded through oxidation by either peroxidases or polyphenol oxidases. nih.gov

Peroxidase (POD) Activity

Class III peroxidases, which are found in plant cell vacuoles and cell walls, play a significant role in the degradation of anthocyanins. nih.gov These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize phenolic compounds, including anthocyanins. In the case of this compound, peroxidases can directly oxidize the molecule, leading to the breakdown of the chromophore and a loss of color. This process is often observed during senescence and in response to stress conditions in plants, which can increase the production of H₂O₂. Research on other anthocyanins has demonstrated that H₂O₂-dependent peroxidase activity is a key factor in pigment degradation. For instance, in Brunfelsia calycina flowers, a vacuolar peroxidase, BcPrx01, has been identified as being responsible for the degradation of anthocyanins. mdpi.com

Polyphenol Oxidase (PPO) Activity

Polyphenol oxidases are another class of enzymes capable of degrading anthocyanins. PPOs catalyze the oxidation of o-diphenols to o-quinones. While this compound itself may not be a primary substrate for PPO, the enzyme can indirectly cause its degradation. PPOs can oxidize other phenolic compounds present in the cellular environment, such as catechins, to form highly reactive quinones. These quinones can then chemically react with and degrade this compound in a coupled oxidation mechanism. nih.gov This type of co-pigmentation and subsequent degradation has been observed with other anthocyanins, like cyanidin-3-rutinoside (B1257026) in the presence of epicatechin and PPO. nih.gov

β-Glucosidase Activity

The initial and often rate-limiting step in the two-step degradation pathway is the enzymatic removal of the sugar moiety by β-glucosidases (anthocyanases). nih.gov For this compound, a specific β-glucosidase would hydrolyze the O-glycosidic bond at the 3-position of the C-ring, releasing rhamnose and the delphinidin aglycone. This delphinidin aglycone is significantly less stable than its glycosylated form and is highly susceptible to rapid degradation by the aforementioned peroxidases and polyphenol oxidases. nih.gov The activity of β-glucosidases can be influenced by various factors, including pH and the presence of inhibitors. The reverse of this enzymatic reaction, glycosylation, is catalyzed by glycosyltransferases, which are responsible for the synthesis of anthocyanins like Delphinidin-3-O-rhamnoside. nih.gov

The interplay of these enzymes and their respective activities are crucial in determining the color and stability of plant tissues containing this compound.

Research Findings on Enzymatic Degradation of Anthocyanins

Enzyme ClassAction on AnthocyaninsResulting ProductsFactors Influencing Activity
Peroxidase (POD) Direct oxidation of the anthocyanin chromophore. nih.govColorless degradation products.Presence of H₂O₂. mdpi.com
Polyphenol Oxidase (PPO) Indirect degradation via oxidation of other phenols to quinones, which then react with the anthocyanin. nih.govColorless degradation products.Presence of other phenolic substrates (e.g., catechins). nih.gov
β-Glucosidase (Anthocyanase) Hydrolysis of the glycosidic bond, removing the sugar moiety. nih.govAglycone (e.g., delphinidin) and a sugar (e.g., rhamnose). nih.govpH, inhibitors.

Structure Activity Relationships Sar of Delphinidin Glycosides

Role of the Rhamnose Moiety in Bioactivity and Stability

The attachment of any sugar molecule, a process known as glycosylation, generally enhances the stability of the delphinidin (B77816) aglycone. nih.gov The rhamnose moiety, a deoxy sugar, plays a specific role in the bioactivity of the compound. Rhamnose-containing compounds are notable for their presence in bacteria and plants, where they are synthesized from donors like deoxythymidinediphosphate-L-rhamnose (dTDP-Rha) and uridine (B1682114) diphosphate-rhamnose (UDP-Rha). nih.gov

Influence of Hydroxyl Group Substitution Patterns on Biological Effects

The delphinidin aglycone is characterized by its specific pattern of hydroxyl (-OH) groups, which is fundamental to its potent biological effects. Delphinidin possesses three hydroxyl groups on its B-ring, which is a key differentiator from other anthocyanidins like cyanidin (B77932) or peonidin. nih.gov

This higher number of hydroxyl groups is directly linked to greater antioxidant activity. nih.gov The mechanism of action for anthocyanins as antioxidants often involves donating a hydrogen atom or transferring electrons to neutralize free radicals. nih.gov With more hydroxyl groups available, delphinidin and its glycosides have a higher potential for this activity. nih.gov

Furthermore, the specific positioning of these groups is crucial. Research has indicated that the hydroxyl group at the 5' position of delphinidin's B-ring is critical for inducing apoptosis (programmed cell death) in certain cancer cell lines, such as Jurkat human leukemia cells. nih.gov This suggests that delphinidin glycosides can have targeted effects that are dependent on this specific structural feature, which is absent in cyanidin derivatives. nih.gov

Comparative Analysis with Other Delphinidin Glycosides (e.g., Delphinidin-3-O-glucoside, Delphinidin-3-O-rutinoside)

The bioactivity of delphinidin is significantly altered by the type of sugar attached at the 3-O position. Comparing Delphinidin-3-O-rhamnoside with its glucoside and rutinoside counterparts reveals important differences in their effects.

Delphinidin-3-O-glucoside (D3G) has demonstrated the ability to prolong the lifespan and improve the health of Caenorhabditis elegans under conditions of oxidative stress, showcasing its potent antioxidant properties in vivo. japsonline.com It has also been shown to inhibit cell growth in prostate cancer cell lines. nih.gov

Delphinidin-3-O-rutinoside (D3R) , a major anthocyanin in blackcurrants, has shown strong antiproliferative activity against gastric (NCI-N87) and colon (Caco-2) cancer cells. mdpi.com It has also been found to induce a pro-apoptotic effect in B cell chronic lymphocytic leukaemia. medchemexpress.com Studies on its absorption show that it can be absorbed intact in the bloodstream. nih.gov Furthermore, D3R has been shown to protect osteoblastic cells from oxidative damage and promote their differentiation. nih.gov

Delphinidin-3-O-sambubioside , another related glycoside, has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid, suggesting its potential for managing hyperuricemia. researchgate.net It can also induce apoptosis in HL-60 leukemia cells through a pathway involving mitochondrial dysfunction. nih.gov

The following table summarizes the comparative antiproliferative effects of Delphinidin-3-O-rutinoside (D3R) against other phenolic compounds on two cancer cell lines.

CompoundCell LineIC₅₀ Value (µM)Source
Delphinidin-3-O-rutinoside (D3R)NCI-N87 (Gastric Cancer)24.9 mdpi.com
Epicatechin (EC)NCI-N87 (Gastric Cancer)126.1 mdpi.com
Chlorogenic acid (CA)NCI-N87 (Gastric Cancer)249.0 mdpi.com
Delphinidin-3-O-rutinoside (D3R)Caco-2 (Colon Cancer)102.5 mdpi.com
Chlorogenic acid (CA)Caco-2 (Colon Cancer)207.7 mdpi.com
Epicatechin (EC)Caco-2 (Colon Cancer)270.2 mdpi.com

IC₅₀ is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. A lower value indicates stronger activity.

This data clearly positions D3R as having the strongest antiproliferative effect among the tested compounds on these cell lines. mdpi.com

Impact of Acylation on Biological Activity

Acylation is a structural modification where an acyl group, often from an organic acid like p-coumaric, caffeic, or malonic acid, is attached to the sugar moiety of the anthocyanin. This modification has a significant impact on both the stability and the biological activity of the compound.

Acylation is known to increase the stability of anthocyanins. nih.gov This enhanced stability is crucial for preserving the compound's structure and function under various conditions. Furthermore, the presence of an acyl group, particularly one from a hydroxycinnamic acid, can increase π-stacking interactions. mdpi.com These interactions can influence how the anthocyanin binds with other molecules, which may affect its bioactivity and lead to antagonistic or synergistic effects when combined with other compounds. mdpi.com

Nature provides examples of highly complex acylated delphinidin glycosides, such as those found in the blue-violet flowers of Consolida armeniaca, which feature multiple acyl groups attached to the sugar chains. nih.gov These complex structures suggest that acylation is a key evolutionary strategy for modulating the properties of these pigments. nih.gov

Synergistic Effects in Multi Compound Research Systems

Interactions with Other Anthocyanins and Flavonoids

The interplay between Delphinidin-3-O-rhamnoside chloride and other flavonoids can lead to enhanced biological activities. Research has shown that combinations of different flavonoids can result in synergistic antioxidant effects. nih.gov For instance, the total antioxidant capacity of a mixture of flavonoids can be significantly higher than the additive antioxidant capacities of each individual compound. nih.gov This cooperative relationship is a key aspect of the functionality of flavonoid systems in nature. nih.gov

Studies on various combinations of polyphenols have demonstrated that the nature of the interaction, whether synergistic or antagonistic, can be dose-dependent. For example, in studies involving delphinidin-3-rutinoside, a compound structurally similar to this compound, its combination with other flavonoids like epicatechin showed a shift from slight antagonism at lower doses to synergism at higher doses in certain cancer cell lines. mdpi.com This highlights the complexity of these interactions and the importance of concentration in determining the ultimate biological outcome.

Table 1: Interactive Effects of Polyphenol Combinations on Cancer Cell Proliferation This table is interactive. You can sort and filter the data.

Cell Line Combination Effect at Low Doses Effect at High Doses
NCI-N87 Delphinidin-3-rutinoside + Chlorogenic Acid Synergism -
NCI-N87 Chlorogenic Acid + Epicatechin Synergism Synergism
NCI-N87 Delphinidin-3-rutinoside + Epicatechin Slight Antagonism Synergism
Caco-2 Delphinidin-3-rutinoside + Chlorogenic Acid Antagonism Synergism
Caco-2 Delphinidin-3-rutinoside + Epicatechin Antagonism Synergism

Data derived from a study on delphinidin-3-rutinoside, a closely related anthocyanin. mdpi.com

Synergism with Non-Flavonoid Phytochemicals (e.g., Cinnamic Acid Derivatives)

The synergistic potential of this compound extends beyond interactions with other flavonoids to include non-flavonoid phytochemicals, such as cinnamic acid derivatives. Cinnamic acids and their derivatives are a class of organic acids that are also widespread in the plant kingdom and possess a range of biological activities, including antioxidant and anticancer effects. nih.gov

Research has explored the combined effects of anthocyanins and cinnamic acid derivatives on cancer cell lines. For example, studies on delphinidin-3-rutinoside in combination with chlorogenic acid (a derivative of cinnamic acid) revealed synergistic antiproliferative effects against gastric cancer cells. mdpi.com The interaction between the anthocyanin and the cinnamic acid derivative can lead to a more potent anticancer effect than either compound alone. mdpi.com

The chemical structure of cinnamic acid, which includes a phenyl group and a carboxylic acid function, allows for various interactions that can enhance the bioactivity of other compounds. nih.gov The acylation of anthocyanins with cinnamic acid derivatives is a naturally occurring process that can increase their stability and alter their biological properties. researchgate.net This suggests a natural precedent for the synergistic interplay between these two classes of compounds.

Mechanistic Basis of Synergistic Bioactivities

The mechanisms underlying the synergistic effects observed between this compound and other phytochemicals are multifaceted. One of the primary mechanisms is the enhancement of antioxidant capacity. Flavonoids can act as antioxidants through various means, including the suppression of reactive oxygen species (ROS) formation, direct scavenging of ROS, and the upregulation of endogenous antioxidant defense systems. nih.gov When combined, different flavonoids can act on multiple pathways, leading to a more comprehensive and potent antioxidant effect. mdpi.com

Co-pigmentation is another important mechanism, particularly for anthocyanins. This process involves the formation of molecular complexes between anthocyanins and other non-colored organic molecules (co-pigments), such as flavonoids and cinnamic acid derivatives. mdpi.com This interaction can lead to an enhancement and stabilization of the anthocyanin's color and can also influence its bioavailability and bioactivity. The π-stacking interactions between the anthocyanin and the co-pigment are often a key feature of this phenomenon. mdpi.com

Emerging Research Areas and Future Directions

Advanced Delivery Systems for Enhanced Research Applications

A significant hurdle in the study and potential application of anthocyanins like Delphinidin-3-O-rhamnoside chloride is their inherent instability and low bioavailability. To surmount these challenges, researchers are actively developing advanced delivery systems. These systems are designed to shield the compound from degradation, improve its solubility, and facilitate its transport across biological membranes, thereby ensuring a higher concentration reaches the target sites for more precise and impactful research.

Nanoencapsulation is a particularly promising strategy. This technique involves enclosing this compound within nanocarriers such as liposomes, polymeric nanoparticles, and inorganic nanoparticles. nih.gov For instance, encapsulating delphinidin (B77816) in small extracellular vesicles (sEVs) has been shown to significantly increase its potency in various biological assays. nih.gov Specifically, sEV-loaded delphinidin was found to be 2-fold more potent for inhibiting endothelial proliferation, 10-fold more effective at increasing endothelial nitric oxide (NO) production, and 100-fold more potent in reducing capillary-like formation compared to free delphinidin. nih.gov This demonstrates the profound impact that advanced delivery systems can have on the compound's efficacy.

Another avenue being explored is the use of cyclodextrin (B1172386) inclusion complexes. Cyclodextrins are capable of forming complexes with guest molecules, which can enhance their stability and solubility. nih.gov These and other nanocarriers are pivotal in overcoming the physiological barriers that have traditionally limited the research scope of anthocyanins. nih.gov

Exploration of Novel Bioactivities and Molecular Targets

While the antioxidant properties of delphinidin and its glycosides are well-established, current research is focused on uncovering a wider range of bioactivities and identifying specific molecular targets. This shift is moving the field from a general understanding of its antioxidant effects to a more nuanced appreciation of its role in complex cellular signaling pathways.

Recent studies have begun to investigate the anti-inflammatory and anti-angiogenic properties of delphinidin derivatives. For example, Delphinidin-3-sambubioside, an anthocyanin from Hibiscus, has been shown to reduce the levels of inflammatory mediators such as iNOS, NO, IL-6, MCP-1, and TNF-α. nih.gov The underlying mechanism involves the downregulation of the NF-κB pathway and MEK1/2-ERK1/2 signaling. nih.gov Furthermore, delphinidin has demonstrated anti-angiogenic properties by inhibiting endothelial cell proliferation and reducing capillary-like formation. nih.gov

The identification of direct molecular targets is a key area of future research. Delphinidin 3-rutinoside chloride, for instance, has been found to exert phytoestrogen activity by binding to the estrogen receptor β (ERβ) with an IC50 of 2.3 μM. medchemexpress.com Computational docking studies have also suggested that delphinidin derivatives can bind to the active sites of enzymes like xanthine (B1682287) oxidase, thereby inhibiting their activity. researchgate.net The exploration of these novel bioactivities and the elucidation of their molecular mechanisms will provide a more comprehensive understanding of the biological importance of this compound.

Biotechnological Approaches for Production and Engineering

The limited availability of pure this compound from natural sources presents a significant obstacle to extensive research. To address this, biotechnological methods are being developed to ensure a sustainable and scalable supply.

Plant cell culture is a promising alternative to extraction from whole plants. By growing plant cells in controlled bioreactor environments, it is possible to optimize conditions for the production of specific anthocyanins. This method offers the potential for a more consistent and reliable source of the compound.

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae represents another innovative approach. This involves transferring the genes of the anthocyanin biosynthesis pathway from plants into these microbes. The goal is to create "cell factories" that can produce high-purity this compound in large quantities, offering a highly controlled and efficient production platform.

Computational and In Silico Modeling for Mechanistic Insights

Computational and in silico modeling have become vital tools for gaining deeper mechanistic insights into the actions of this compound at a molecular level. These approaches allow researchers to predict the compound's behavior and its interactions with biological systems.

Molecular docking simulations are frequently used to predict how this compound binds to the active sites of proteins. researchgate.net This information is critical for understanding its biological effects and for identifying potential molecular targets. For example, docking studies have shown that delphinidin-3-O-sambubioside can form stable interactions with key residues in the active pocket of xanthine oxidase, preventing the substrate from entering. researchgate.net

Molecular dynamics simulations can further elucidate the dynamic behavior of the compound and its interactions with its biological targets over time. researchgate.net These simulations provide a more detailed picture of the binding process and the conformational changes that may occur. By combining these computational methods with experimental data, researchers can construct more accurate models of how this compound functions, thereby accelerating the pace of discovery.

Q & A

Q. What experimental controls are essential for reproducibility in this compound interaction studies with other phytochemicals?

  • Methodological Answer : Include negative controls (solvent-only), positive controls (e.g., ascorbic acid for antioxidant assays), and matrix-matched blanks. Use isobolographic analysis to distinguish additive, synergistic, or antagonistic effects in combinatorial treatments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.